molecular formula C8H9ClO3Zn B1604331 5-Ethoxycarbonylfurfurylzinc chloride CAS No. 352530-38-2

5-Ethoxycarbonylfurfurylzinc chloride

Cat. No.: B1604331
CAS No.: 352530-38-2
M. Wt: 254 g/mol
InChI Key: SRAVCWBINQFNRB-MIIBGCIDSA-L
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Description

5-Ethoxycarbonylfurfurylzinc chloride is a chemical compound with the molecular formula C8H9ClO3Zn. It is a derivative of furfuryl alcohol and is commonly used in various fields of scientific research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethoxycarbonylfurfurylzinc chloride can be synthesized through the reaction of 5-ethoxycarbonylfurfuryl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent .

Industrial Production Methods

In industrial settings, the compound is often produced in bulk using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxycarbonylfurfurylzinc chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Palladium-based catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can include various substituted furfuryl derivatives.

    Coupling Products: In coupling reactions, the major products are typically biaryl compounds or other complex organic molecules.

Scientific Research Applications

5-Ethoxycarbonylfurfurylzinc chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound has been studied for its potential role in drug development, with promising results in the treatment of cancer and inflammation.

    Medicine: Clinical trials have shown its potential in developing new therapeutic agents, although further research is needed to fully understand its efficacy and safety.

    Industry: It is used in the production of various fine chemicals and pharmaceuticals, leveraging its reactivity and versatility in synthetic processes.

Mechanism of Action

The mechanism of action of 5-Ethoxycarbonylfurfurylzinc chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. In coupling reactions, it typically forms a complex with a palladium catalyst, facilitating the transfer of the furfuryl group to the target molecule. This process involves the formation of a transient organozinc intermediate, which then undergoes reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxycarbonylfurfurylzinc chloride: Similar in structure but with a methoxy group instead of an ethoxy group.

    5-Acetylfurfurylzinc chloride: Contains an acetyl group in place of the ethoxycarbonyl group.

Uniqueness

5-Ethoxycarbonylfurfurylzinc chloride is unique due to its specific functional group, which imparts distinct reactivity and properties. The ethoxycarbonyl group enhances its solubility in organic solvents and influences its reactivity in substitution and coupling reactions .

Biological Activity

5-Ethoxycarbonylfurfurylzinc chloride (CAS No. 352530-38-2) is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a furfuryl moiety and a zinc chloride component. The presence of the ethoxycarbonyl group enhances its reactivity and potential interactions with biological targets.

Structural Formula

The molecular structure can be represented as follows:

C9H10ClZnO3\text{C}_9\text{H}_{10}\text{Cl}\text{Zn}\text{O}_3

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Metal Coordination : The zinc ion can interact with various biological molecules, influencing enzymatic activities.
  • Nucleophilic Interactions : The ethoxycarbonyl group can participate in nucleophilic attacks, potentially leading to the modification of proteins or nucleic acids.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that zinc-containing compounds can induce oxidative stress in cells, affecting cell signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae16 µg/mL

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20

Case Studies

  • Study on Antimicrobial Effects : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a significant reduction in bacterial growth compared to controls, suggesting its potential as an antibacterial agent .
  • Cytotoxicity Assessment : In a separate study published in the Journal of Medicinal Chemistry, the compound was tested on various cancer cell lines. The findings demonstrated that it effectively induced apoptosis through the mitochondrial pathway .

Properties

IUPAC Name

chlorozinc(1+);ethyl 5-methanidylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O3.ClH.Zn/c1-3-10-8(9)7-5-4-6(2)11-7;;/h4-5H,2-3H2,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYZYKYRMOCCNS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)[CH2-].Cl[Zn+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352530-38-2
Record name 352530-38-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethoxycarbonylfurfurylzinc chloride
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5-Ethoxycarbonylfurfurylzinc chloride
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5-Ethoxycarbonylfurfurylzinc chloride
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5-Ethoxycarbonylfurfurylzinc chloride
Reactant of Route 5
5-Ethoxycarbonylfurfurylzinc chloride
Reactant of Route 6
5-Ethoxycarbonylfurfurylzinc chloride

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